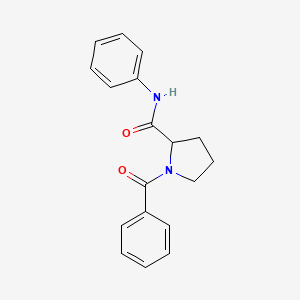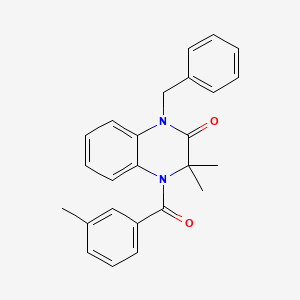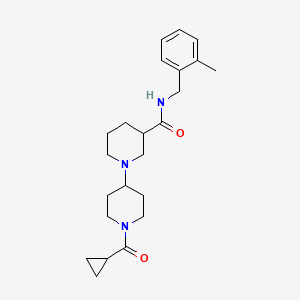![molecular formula C10H14Cl3NO B5973851 [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B5973851.png)
[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Dichlorophene and is commonly used as an antibacterial and antifungal agent. In
Mécanisme D'action
The mechanism of action of [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to cell death. It has also been suggested that this compound may work by interfering with the DNA replication process in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, this compound has been found to have cytotoxic effects on certain cancer cells, including breast cancer and lung cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride in lab experiments is its ability to inhibit the growth of bacteria and fungi. This makes it useful for studying the effects of these types of microorganisms on various biological systems. However, one limitation of this compound is its potential cytotoxicity, which may limit its use in certain types of experiments.
Orientations Futures
There are a number of future directions for research on [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride. One area of research could focus on the development of new synthesis methods for this compound, with the goal of improving its purity and yield. Additionally, future research could explore the potential use of this compound in the treatment of various bacterial and fungal infections, as well as its potential use as a cancer treatment. Finally, future research could focus on the development of new derivatives of this compound, with the goal of improving its efficacy and reducing its potential cytotoxicity.
Méthodes De Synthèse
The synthesis of [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride involves the reaction of 2,4-dichloro-6-methylphenol with ethylene oxide to produce 2-(2,4-dichloro-6-methylphenoxy)ethanol. This intermediate is then reacted with methylamine to produce the final product, [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride.
Applications De Recherche Scientifique
[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial and antifungal properties, making it useful for studying the effects of these types of microorganisms on various biological systems. Additionally, this compound has been studied for its potential use in cancer research, as it has been found to have cytotoxic effects on certain cancer cells.
Propriétés
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c1-7-5-8(11)6-9(12)10(7)14-4-3-13-2;/h5-6,13H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAMEVMFDHTLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCNC)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichloro-6-methylphenoxy)-N-methylethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-furoyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B5973776.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5973783.png)

![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5973800.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5973802.png)

![3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B5973816.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(4-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5973824.png)
![ethyl 4-[5-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonyl)-2-furyl]benzoate](/img/structure/B5973825.png)
![N-(4-acetylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5973832.png)
![N-(4-methoxyphenyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B5973841.png)
![4-[2-(2-methylphenoxy)propanoyl]morpholine](/img/structure/B5973847.png)

![2-(4-methoxyphenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5973857.png)